molecular formula C15H23NO2 B6340655 tert-Butyl 3-[(1-phenylethyl)amino]propanoate CAS No. 1178906-66-5

tert-Butyl 3-[(1-phenylethyl)amino]propanoate

Cat. No. B6340655
CAS RN: 1178906-66-5
M. Wt: 249.35 g/mol
InChI Key: KWVMYMIPSINHKF-UHFFFAOYSA-N
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Description

“tert-Butyl 3-[(1-phenylethyl)amino]propanoate” is a chemical compound with the empirical formula C15H23NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-[(1-phenylethyl)amino]propanoate” can be represented by the SMILES string O=C(CCNC(C)C1=CC=CC=C1)OC(C)(C)C . The InChI representation is 1S/C15H23NO2/c1-12(13-8-6-5-7-9-13)16-11-10-14(17)18-15(2,3)4/h5-9,12,16H,10-11H2,1-4H3/t12-/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 3-[(1-phenylethyl)amino]propanoate” is 249.35 . The compound is a solid . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Bioseparation and Purification Technologies Recent advancements have highlighted the importance of developing efficient, economical, and scalable approaches for the separation and purification of bioactive molecules from natural sources. These methods are crucial for applications in food, cosmetics, and medicine. Among various bioseparation technologies, three-phase partitioning (TPP) has emerged as a significant nonchromatographic method. TPP facilitates the extraction, separation, and purification of proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds. The detailed partitioning rule of TPP offers a promising avenue for producing and separating various bioactive molecules, particularly in the food and medical fields (Yan et al., 2018).

Environmental Biodegradation Understanding the biodegradation and fate of organic compounds in soil and groundwater is essential for environmental management. Research on ethyl tert-butyl ether (ETBE), a compound structurally similar to tert-Butyl 3-[(1-phenylethyl)amino]propanoate, provides insights into microbial degradation pathways that could be relevant for similar compounds. Aerobic degradation of such ethers typically involves hydroxylation by monooxygenase enzymes, leading to various intermediates. These findings underscore the potential for microbial mediation in the degradation of complex organic compounds in environmental settings (Thornton et al., 2020).

Synthetic and Antioxidant Applications Synthetic phenolic antioxidants (SPAs) play a crucial role in extending the shelf life of various industrial and commercial products. Research has focused on the environmental occurrence, human exposure, and toxicity of SPAs, including compounds like tert-butyl 3-[(1-phenylethyl)amino]propanoate. These studies highlight the need for novel SPAs with lower toxicity and environmental impact, suggesting a pathway for developing safer antioxidants (Liu & Mabury, 2020).

Flavor Compounds in Foods The production and degradation pathways of branched aldehydes, significant flavor compounds in food, have been extensively studied. Understanding these pathways is crucial for controlling the formation of desired flavor profiles in various food products. This research has implications for enhancing food flavor through biochemical pathways, potentially including the manipulation of compounds like tert-butyl 3-[(1-phenylethyl)amino]propanoate (Smit et al., 2009).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Irrit. 2, and Skin Irrit. 2 . It has hazard statements H302, H315, H319, and H411 . Precautionary statements include P301 + P312 + P330, and P305 + P351 + P338 . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

tert-butyl 3-(1-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-12(13-8-6-5-7-9-13)16-11-10-14(17)18-15(2,3)4/h5-9,12,16H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVMYMIPSINHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-[(1-phenylethyl)amino]propanoate

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